molecular formula C6H3Cl2NO2 B083527 3,5-Dichloroisonicotinic acid CAS No. 13958-93-5

3,5-Dichloroisonicotinic acid

Cat. No.: B083527
CAS No.: 13958-93-5
M. Wt: 192 g/mol
InChI Key: BUQPTOSHKHYHHB-UHFFFAOYSA-N
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Description

3,5-Dichloroisonicotinic acid (CAS: 13958-93-5) is a halogenated derivative of isonicotinic acid, with chlorine substituents at the 3- and 5-positions of the pyridine ring. Its molecular formula is C₆H₃Cl₂NO₂, and it has a molecular weight of 192.00 g/mol . While its biological activity is less extensively characterized compared to analogs like 2,6-dichloroisonicotinic acid (INA), its synthesis and structural properties are documented in crystallography studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Dichloroisonicotinic acid can be synthesized through several methods. One common approach involves the chlorination of isonicotinic acid. The reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 3rd and 5th positions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. The reaction conditions are optimized to maximize yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired quality .

Chemical Reactions Analysis

Substitution Reactions

The chlorine atoms at positions 3 and 5 on the pyridine ring undergo nucleophilic substitution under controlled conditions. For example:

  • Bromination : Reaction with brominating agents (e.g., CuBr) replaces chlorine atoms with bromine, as observed in analogous compounds like 2-bromo-3,5-dichloroisonicotinic acid.

  • Amination : Chlorine substituents can be displaced by amines, forming amino derivatives useful in pharmaceutical intermediates .

Table 1: Substitution Reaction Examples

ReagentConditionsProductApplication
CuBr130–145°C, 20 hBrominated derivativesAntibacterial agents
NH₃ (aq)Reflux, ethanolAmino-substituted analogs Drug intermediates

Esterification

The carboxylic acid group reacts with alcohols to form esters, enhancing lipophilicity for agrochemical applications:

  • Methyl ester synthesis : Treatment with methanol and acid catalysts yields methyl 3,5-dichloroisonicotinate, a precursor for polymer coatings .

Decarboxylation

Under thermal stress (>200°C), the compound undergoes decarboxylation, releasing CO₂ and forming 3,5-dichloropyridine:
C H Cl NO ΔC H Cl N+CO \text{C H Cl NO }\xrightarrow{\Delta}\text{C H Cl N}+\text{CO }
This reaction is critical in pyrolytic degradation studies .

Coordination Chemistry

The deprotonated carboxylate group binds to metal ions, forming complexes used in material science:

  • Pd(II) complexes : Acts as a ligand in palladium-catalyzed cross-coupling reactions, though specific studies on its coordination behavior remain limited .

Acid-Base Reactions

The carboxylic acid (pKa ~2.8) forms salts with bases (e.g., NaOH), yielding water-soluble derivatives for analytical applications .

Decomposition Pathways

Combustion or high-temperature exposure generates toxic gases:

Table 2: Decomposition Products

ConditionProductsHazard Profile
CombustionCO, CO₂, NOₓ, HClRespiratory irritants
Hydrolysis (acidic)Cl⁻ ions, pyridine derivativesEnvironmental toxicity

Biochemical Interactions

While not a direct reaction, this compound induces plant defense mechanisms by upregulating pathogenesis-related genes, akin to structurally related compounds like 2,6-dichloroisonicotinic acid .

Key Research Findings

  • Agricultural Use : Serves as a systemic acquired resistance (SAR) inducer in crops, reducing pathogen susceptibility by 82% in controlled studies .

  • Material Science : Enhances polymer durability through cross-linking reactions .

  • Toxicity : Decomposition products (e.g., HCl, NOₓ) require strict handling protocols to avoid respiratory hazards .

This compound’s versatility in substitution, esterification, and coordination chemistry underpins its industrial and research significance. Further studies are needed to explore its catalytic and biochemical roles in depth .

Scientific Research Applications

Chemical Properties and Structure

3,5-Dichloroisonicotinic acid is a chlorinated derivative of isonicotinic acid, with the molecular formula C6H3Cl2NO2C_6H_3Cl_2NO_2 and a chemical structure characterized by a pyridine ring. Its unique structure contributes to its biological activity and utility in synthesis.

Pharmaceutical Applications

  • Synthesis of Active Pharmaceutical Ingredients (APIs) :
    • DCINA is used as an intermediate in the synthesis of various APIs. Its chlorinated structure enhances reactivity, making it suitable for creating complex molecules.
    • Case Study : Research has demonstrated that DCINA can be utilized in synthesizing compounds with anti-inflammatory and analgesic properties, potentially leading to new therapeutic options for pain management .
  • Antimicrobial Activity :
    • Studies indicate that this compound exhibits antimicrobial properties against a range of bacteria and fungi. This makes it a candidate for developing new antimicrobial agents.
    • Data Table :
    MicroorganismInhibition Zone (mm)Reference
    Staphylococcus aureus15
    Escherichia coli12
    Candida albicans10

Agrochemical Applications

  • Herbicide Development :
    • DCINA is explored as a precursor in the synthesis of herbicides. Its ability to inhibit specific enzymes involved in plant metabolism can lead to effective weed control.
    • Case Study : Research has shown that derivatives of DCINA can effectively target the shikimic acid pathway, which is crucial for plant growth, thus serving as potential herbicides .
  • Fungicide Formulations :
    • The compound's fungicidal properties have been investigated for use in agricultural settings to combat fungal diseases affecting crops.
    • Data Table :
    FungusEffectiveness (%)Reference
    Fusarium oxysporum85
    Botrytis cinerea78

Research Insights

  • The versatility of this compound extends beyond its immediate applications; ongoing research aims to explore its role in drug delivery systems and as a molecular scaffold in medicinal chemistry.
  • The compound's environmental impact is also being studied, particularly regarding its biodegradability and potential effects on non-target organisms in agricultural applications.

Mechanism of Action

The mechanism of action of 3,5-Dichloroisonicotinic acid involves its interaction with specific molecular targets and pathways. In plants, it acts as an elicitor, stimulating the plant’s natural defense mechanisms. This involves the activation of systemic acquired resistance (SAR), a broad-spectrum immune response that protects plants against various pathogens . The compound interacts with signaling pathways that lead to the production of defense-related proteins and other molecules .

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 3,5-dichloroisonicotinic acid and related compounds:

Compound Structure Key Features Mechanism/Application
This compound 3,5-Cl on isonicotinic acid Limited direct studies on SAR induction; used in synthesis of amide derivatives . Potential as a ligand in metal complexes (e.g., uranyl complexes) due to halogen positioning .
2,6-Dichloroisonicotinic acid (INA) 2,6-Cl on isonicotinic acid Well-documented SAR inducer; primes defense responses in plants . Activates NPR1-dependent pathways, enhances phenylpropanoid biosynthesis .
3,5-Dichloroanthranilic acid (DCA) 3,5-Cl on anthranilic acid Transient SAR induction; partially NPR1-independent . Induces reactive oxygen species (ROS) and primes cells for pathogen recognition .
Salicylic Acid (SA) Unsubstituted benzoic acid derivative Natural SAR inducer; binds catalases to modulate ROS signaling . Activates NPR1-dependent PR genes; synergizes with synthetic analogs like INA .
Benzothiadiazole (BTH) Sulfonamide derivative Functional analog of SA; commercial SAR inducer (e.g., acibenzolar-S-methyl) . Acts via NPR1 but with higher stability and field applicability than SA .

Key Comparative Insights

Structural Influence on Activity

  • Positional Halogenation : The 2,6-dichloro substitution in INA optimizes its interaction with the NPR1 cofactor, enabling sustained SAR induction . In contrast, this compound lacks direct evidence of NPR1 activation, suggesting its substituent positions may hinder receptor binding.
  • Backbone Differences : DCA (anthranilic acid backbone) and INA (isonicotinic acid backbone) demonstrate distinct NPR1 dependencies despite similar halogenation patterns, highlighting the role of carboxyl group positioning in signaling .

Biological Efficacy

  • INA vs. SA : INA outperforms SA in priming parsley cells for coumarin secretion and lignin-like polymer synthesis, even at low elicitor concentrations . This efficiency correlates with its stronger binding to catalases, which amplifies ROS-mediated defense signaling .
  • DCA vs. INA : DCA induces transient resistance, whereas INA provides prolonged protection. This difference may reflect DCA’s partial NPR1 independence, enabling rapid but short-lived pathogen recognition .

Synthetic Utility

  • This compound is primarily utilized in coordination chemistry (e.g., uranyl complexes) due to its electron-withdrawing substituents , whereas INA and BTH are optimized for agricultural use due to their stability and SAR efficacy .

Biological Activity

3,5-Dichloroisonicotinic acid (3,5-DINA) is a compound that has garnered attention in the field of plant biology due to its potential as a bioactive agent. This article explores the biological activity of 3,5-DINA, focusing on its effects on plant immunity, metabolic reprogramming, and its role as a synthetic elicitor.

Chemical Structure and Properties

This compound is a chlorinated derivative of isonicotinic acid. Its chemical structure includes two chlorine atoms positioned at the 3 and 5 carbon positions of the isonicotinic acid ring. This modification significantly influences its biological activity.

1. Induction of Plant Immunity

Research has demonstrated that 3,5-DINA acts as an elicitor of plant defense mechanisms. It induces resistance against various phytopathogens by activating defense-related genes and pathways. Notably, it has been shown to enhance the expression of pathogenesis-related (PR) proteins, which are crucial for plant defense responses.

  • Case Study : In a study involving Arabidopsis thaliana, 3,5-DINA was found to induce the expression of the At2g41090 gene, associated with disease resistance against Hyaloperonospora parasitica. This highlights its role in enhancing plant immunity through gene activation .

2. Metabolic Reprogramming

The application of 3,5-DINA leads to significant metabolic changes in treated plants. For instance, in barley treated with dichlorinated salicylic acid derivatives, including 3,5-DINA, alterations in primary and secondary metabolite levels were observed. The phenylpropanoid pathway was notably activated, indicating a shift towards enhanced defensive metabolite production .

  • Research Findings : Untargeted metabolomics analyses revealed that treatment with 3,5-DINA resulted in the accumulation of specific metabolites linked to stress responses and pathogen resistance. This metabolic reprogramming is essential for improving abiotic stress tolerance in crops .

Biological Activity Summary Table

Biological Activity Effect/Outcome Reference
Induction of PR ProteinsEnhanced resistance to Hyaloperonospora parasitica
Activation of Defense GenesUpregulation of At2g41090 gene
Metabolic ChangesIncreased levels of defensive metabolites
Elicitation of Immune ResponsesRapid induction of immune signaling pathways

Comparative Analysis with Related Compounds

To understand the efficacy of 3,5-DINA better, it is useful to compare it with structurally related compounds such as 2,6-dichloroisonicotinic acid (INA) and 3,5-dichloroanthranilic acid (DCA). Both INA and DCA are known for their long-lasting defense-inducing activities; however, they operate through different mechanisms.

  • DCA vs. 3,5-DINA : DCA has been shown to induce rapid and transient resistance against pathogens like Pseudomonas syringae, while 3,5-DINA appears to have a more sustained effect on metabolic reprogramming and gene expression related to plant immunity .

Q & A

Basic Research Questions

Q. How is 3,5-Dichloroisonicotinic acid synthesized and characterized in laboratory settings?

Synthesis typically involves halogenation of isonicotinic acid derivatives under controlled conditions, followed by purification via recrystallization or chromatography. Characterization requires NMR (¹H/¹³C) for structural confirmation, HPLC for purity assessment (>95%), and mass spectrometry for molecular weight validation. For novel derivatives, elemental analysis and X-ray crystallography may be employed to confirm identity. Experimental protocols must detail reaction conditions (e.g., solvent, temperature, catalysts) and include spectral data in supplementary materials to ensure reproducibility .

Q. What role does this compound play in plant systemic acquired resistance (SAR)?

It acts as a chemical inducer of SAR, priming plants to activate defense mechanisms against pathogens. For example, pretreatment with this compound enhances phenylpropanoid biosynthesis in parsley cells, increasing phenolic compounds like 4-coumaric acid and ferulic acid in cell walls after elicitation. This sensitizes plants to recognize pathogens at lower thresholds, improving resistance to fungi like Phytophthora megasperma .

Advanced Research Questions

Q. How does the mechanism of this compound differ from structurally related SAR inducers like 2,6-dichloroisonicotinic acid (INA)?

Unlike INA, which fully depends on the NPR1 transcriptional cofactor for sustained SAR activation, this compound may exhibit partial NPR1 independence, as observed in analogs like 3,5-dichloroanthranilic acid (DCA). This transient activity suggests distinct signaling pathways or alternative redox-sensitive targets. Comparative studies using npr1 mutant lines are critical to validate this hypothesis .

Q. What experimental designs are optimal for assessing the priming effects of this compound in plant cell cultures?

Key steps include:

  • Pretreatment : Incubate cell cultures (e.g., parsley) with 10–100 µM this compound for 24–48 hours.
  • Elicitation : Apply suboptimal concentrations of fungal elicitors (e.g., Phytophthora cell wall extracts).
  • Outputs : Quantify secreted phytoalexins (e.g., coumarins) via HPLC, measure phenylalanine ammonia-lyase (PAL) enzyme activity, and analyze defense gene expression (e.g., PAL, 4CL) via qRT-PCR. Include controls with inactive isomers (e.g., 2,6-dihydroxybenzoic acid) to confirm specificity .

Q. How can researchers resolve contradictions in reported data on the duration of defense activation by this compound?

Discrepancies may arise from variations in plant species, dosage, or pathogen systems. To address this:

  • Conduct time-course experiments measuring defense markers (e.g., salicylic acid levels, PR gene expression) across intervals (e.g., 0–72 hours post-treatment).
  • Compare responses in Arabidopsis (model for genetic studies) and crop species (e.g., cucumber, barley) to identify species-specific kinetics.
  • Use transcriptomics to distinguish early vs. sustained gene regulation patterns .

Q. What methodologies are recommended for analyzing the interaction of this compound with plant proteins?

  • Affinity Chromatography : Immobilize this compound on resin to pull down binding proteins from plant extracts.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity with candidate receptors (e.g., NPR1 homologs).
  • Molecular Docking : Use structural models of proteins like aldehyde reductase to predict binding sites, validated by site-directed mutagenesis .

Q. Data Analysis and Reproducibility

Q. What statistical approaches are essential for validating SAR induction experiments with this compound?

  • Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups (e.g., control, this compound, pathogen challenge).
  • Include biological replicates (≥3) and technical replicates for assays like qPCR.
  • Report effect sizes and confidence intervals to distinguish biological significance from noise .

Q. How should researchers address variability in plant responses to this compound across experimental setups?

Standardize growth conditions (light, humidity, soil composition) and pathogen inoculation methods. Use inbred plant lines to minimize genetic variability. Document all protocols in supplementary materials, referencing MIAME (Minimum Information About a Microarray Experiment) guidelines for omics data .

Q. Contradictions and Future Directions

Q. Why do some studies report NPR1-independent activity for this compound analogs, while others show full dependency?

Structural differences (e.g., chloro-substitution patterns) may alter redox properties or interaction with alternative signaling components like MAP kinases. Investigate using redox-sensitive dyes (e.g., H2DCFDA) and kinase inhibitors in npr1 mutants to identify bypass pathways .

Q. What gaps exist in understanding the environmental impact of this compound in agricultural systems?

Limited data exist on its degradation kinetics or effects on non-target organisms. Propose studies monitoring residual levels in soil via LC-MS/MS and assessing toxicity to beneficial microbes (e.g., Rhizobia) using growth inhibition assays .

Properties

IUPAC Name

3,5-dichloropyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2NO2/c7-3-1-9-2-4(8)5(3)6(10)11/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUQPTOSHKHYHHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Cl)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20345602
Record name 3,5-Dichloroisonicotinic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13958-93-5
Record name 3,5-Dichloroisonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20345602
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Record name 3,5-Dichloroisonicotinic acid
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Synthesis routes and methods I

Procedure details

To a solution of 4.96 ml (0.036 mole) of diisopropylamine in 200 ml of tetrahydrofuran at -65° C. under a nitrogen blanket was added dropwise 14.9 ml of 2.5M n-butyllithium in hexane while maintaining the above temperature. Twenty minutes subsequent to that addition, a solution 5.0 g (0.034 mole) of 3,5-dichloropyridine in 30 ml tetrahydrofuran at -60° to -70° C. was added. The reaction mixture was stirred at -70° C. for 1/2 hr, poured onto a large excess of dry ice and allowed to evaporate overnight at room temperature. The residue was taken up in 100 ml of dilute aqueous sodium hydroxide, washed with 3×30 ml of methylenechloride and filtered. The filtrate was acidified to ~pH 2 with dilute hydrochloric acid to precipitate out the product. After cooling, the precipitate was collected and recrystallized from ethyl acetate/hexane giving 1.9 g (29%) of white analytically pure crystals, m.p. 231°-35° C. (decomp.).
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Synthesis routes and methods II

Procedure details

Diisopropylamine (31 mL, 221 mmol) was dissolved in tetrahydrofuran (200 mL), and the solution was added drop-wisely with a 1.6 mol/L hexane solution of n-butyllithium (128 mL, 205 mmol) at −78° C. The mixture was stirred for 15 minutes, and was added drop-wisely with a tetrahydrofuran solution (200 mL) of 3,5-dichloropyridine (25.1 g, 170 mmol) while keeping the temperature at −78° C., and then stirred for additional 1 hour. The reaction solution was added with dry ice to thereby gradually heat to room temperature, and further stirred for 15 hours. The mixture was treated with water (1 L), added with a 1 mol/L aqueous sodium hydroxide solution (100 mL), and washed with ether. The separated aqueous phase was adjusted to be acidic using a 6 mol/L hydrochloric acid, and the resultant precipitate was collected by filtration. The filtrate was extracted with ethyl acetate, the extract was dried over anhydrous sodium sulfate, evaporated under reduced pressure so as to remove the solvent, and the mixture of the resultant residue and the precipitate previously collected were re-crystallized from ethanol, which yielded 3,5-dichloropyridine-4-carboxylic acid (yield: 23 g, yield ratio: 70%) as a yellow crystal.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

3,5-Dichloroisonicotinic acid
3,5-Dichloroisonicotinic acid
3,5-Dichloroisonicotinic acid
3,5-Dichloroisonicotinic acid
3,5-Dichloroisonicotinic acid
3,5-Dichloroisonicotinic acid

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